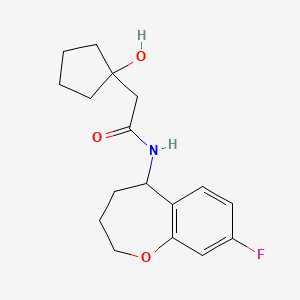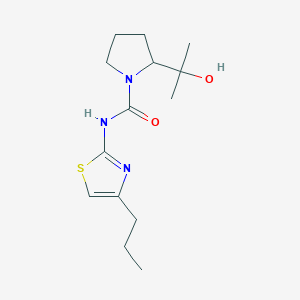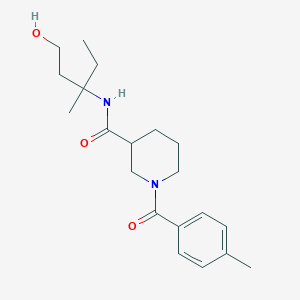![molecular formula C18H16ClN3O2 B6637957 5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637957.png)
5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide, commonly known as 'Celecoxib,' is a non-steroidal anti-inflammatory drug (NSAID) that is widely used to treat inflammation and pain associated with various diseases such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that works by blocking the production of prostaglandins, which are responsible for inflammation and pain.
作用機序
Celecoxib works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By blocking the COX-2 enzyme, Celecoxib reduces the production of prostaglandins and thus reduces inflammation and pain associated with various diseases.
Biochemical and Physiological Effects:
Celecoxib has been shown to have several biochemical and physiological effects, including the inhibition of COX-2 enzyme activity, the reduction of prostaglandin production, the inhibition of angiogenesis, and the induction of apoptosis in cancer cells. Moreover, Celecoxib has been shown to have neuroprotective effects and can reduce the accumulation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease. Additionally, Celecoxib has been shown to have cardioprotective effects and can reduce the risk of cardiovascular events in patients with a history of heart disease.
実験室実験の利点と制限
Celecoxib has several advantages for lab experiments, including its selective inhibition of COX-2 enzyme activity, its ability to reduce inflammation and pain, and its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. However, Celecoxib also has some limitations for lab experiments, including its potential side effects and toxicity, its limited bioavailability and solubility, and its high cost compared to other 5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamides.
将来の方向性
There are several future directions for the research and development of Celecoxib, including the investigation of its potential therapeutic applications in other diseases such as diabetes, obesity, and autoimmune diseases. Moreover, future research could focus on the development of new formulations of Celecoxib that improve its bioavailability and solubility, and reduce its potential side effects and toxicity. Additionally, future research could investigate the use of Celecoxib in combination with other drugs or therapies for the treatment of various diseases.
合成法
Celecoxib is synthesized by a multi-step process that involves the reaction of 4-chlorobenzonitrile with ethyl magnesium bromide to form 4-chlorophenylacetonitrile, which is then reacted with ethyl 2-bromobenzoate to form ethyl 2-(4-chlorophenyl)acetate. The latter compound is then reacted with 1-(4-hydroxyphenyl)ethanone in the presence of a base to form 5-(4-chlorophenyl)-1-(4-hydroxyphenyl)-1-pentanone, which is then cyclized with hydrazine hydrate to form 5-(4-chlorophenyl)-3-(4-hydroxyphenyl)-1H-pyrazole. Finally, the pyrazole is reacted with 4-carboxybenzenesulfonyl chloride in the presence of a base to form Celecoxib.
科学的研究の応用
Celecoxib has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. Several studies have shown that Celecoxib has anti-tumor effects and can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, Celecoxib has been shown to have neuroprotective effects and can reduce the accumulation of beta-amyloid plaques, which are the hallmark of Alzheimer's disease. Additionally, Celecoxib has been shown to have cardioprotective effects and can reduce the risk of cardiovascular events in patients with a history of heart disease.
特性
IUPAC Name |
5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-14-8-6-13(7-9-14)17-15(10-20-22-17)18(24)21-16(11-23)12-4-2-1-3-5-12/h1-10,16,23H,11H2,(H,20,22)(H,21,24)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAAUZOICXOENZ-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NC(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6637874.png)
![4-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]-1H-pyrrole-2-carbonitrile](/img/structure/B6637882.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B6637888.png)

![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![(4-Fluorophenyl)-[1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6637919.png)
![N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-[(1-hydroxycyclopentyl)methyl]propanamide](/img/structure/B6637937.png)
![5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637943.png)

![[1-(3-Fluorophenyl)-5-methylpyrazol-3-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6637963.png)
